

Application of Technetium-99m Mebrofenin in Liver Resection Planning: Application Notes and Protocols

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Compound of Interest

Compound Name: *Technetium Tc 99m mebrofenin*

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This document provides a detailed overview of the application of Technetium-99m (Tc-99m) mebrofenin hepatobiliary scintigraphy (HBS) in the critical context of liver resection planning. It is designed to serve as a comprehensive resource, offering insights into the underlying mechanisms, detailed experimental protocols, and a summary of key quantitative data to aid in research and clinical application.

Introduction

Major liver resection is a potentially curative treatment for various primary and secondary hepatic malignancies. A major risk associated with this procedure is post-hepatectomy liver failure (PHLF), a life-threatening complication arising from an insufficient functional future liver remnant (FLR).[1][2] Traditionally, the assessment of FLR has relied on volumetric measurements derived from computed tomography (CT) or magnetic resonance imaging (MRI).[3][4] However, liver volume does not always correlate with liver function, especially in patients with underlying liver disease such as cirrhosis or steatosis, or in those who have received chemotherapy.[5][6]

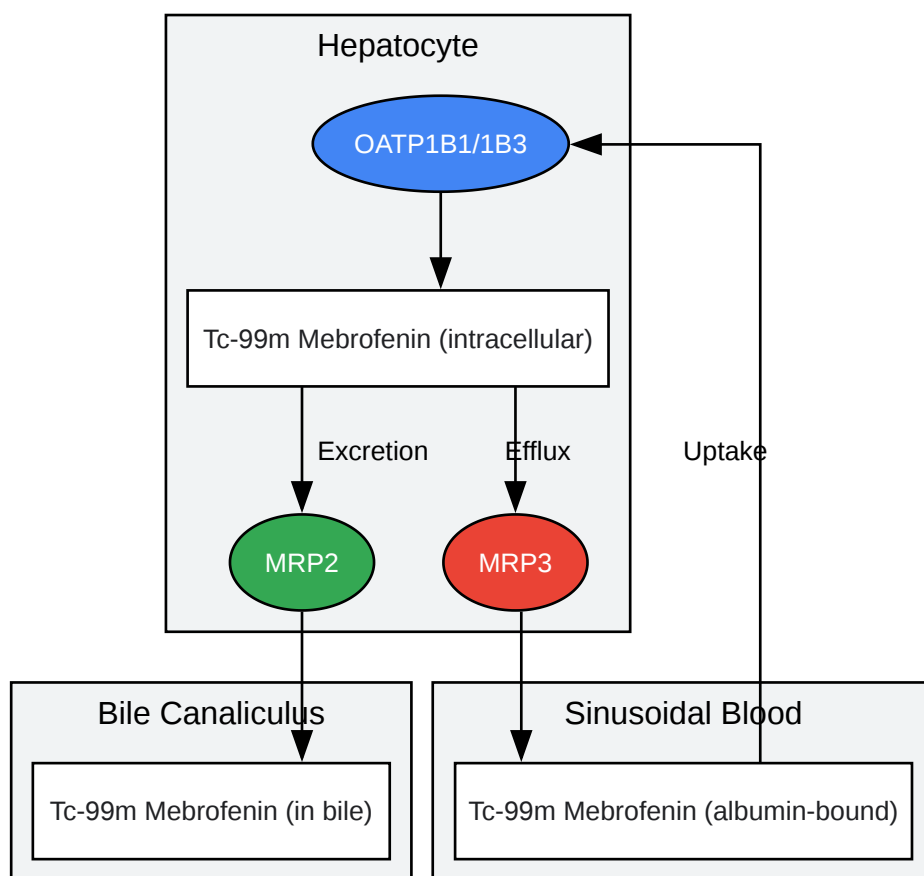
Tc-99m mebrofenin HBS has emerged as a valuable tool for the quantitative assessment of both global and regional liver function.[1][3] This dynamic imaging technique allows for the calculation of the FLR function (FLR-F), providing a more accurate prediction of the risk of

PHLF and guiding crucial clinical decisions, such as the need for portal vein embolization (PVE) to induce hypertrophy of the FLR.[3][7][8]

Mechanism of Action

The diagnostic utility of Tc-99m mebrofenin is rooted in its physiological handling by hepatocytes, which mirrors the pathway of bilirubin.[9] Upon intravenous administration, Tc-99m mebrofenin binds to albumin in the blood and is transported to the liver.[3] Its uptake into hepatocytes is an active process mediated by organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the basolateral membrane of the hepatocytes.[3][10][11][12]

Once inside the hepatocyte, Tc-99m mebrofenin is not metabolized but is transported across the cytoplasm.[3] It is then excreted into the bile canaliculi via the multidrug resistance-associated protein 2 (MRP2) on the apical membrane.[3][10][12] A smaller fraction can be effluxed back into the sinusoidal blood by MRP3.[10][11] This well-defined transport pathway makes the uptake and excretion kinetics of Tc-99m mebrofenin a direct measure of hepatocyte function.



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Figure 1: Cellular Transport Pathway of Tc-99m Mebrofenin in Hepatocytes.

Experimental Protocols

The following protocols are based on published guidelines and clinical studies.^{[1][2][13]}

Standardization of the methodology is crucial for obtaining reproducible and comparable results.

I. Patient Preparation

- **Fasting:** Patients should fast for a minimum of 4 hours prior to the administration of Tc-99m mebrofenin to promote gallbladder filling and prevent premature emptying.
- **Medication Review:** A thorough review of the patient's current medications is necessary. Certain drugs can interfere with the uptake and excretion of the radiotracer.

- Informed Consent: Obtain written informed consent from the patient after explaining the procedure, including the risks and benefits.

II. Radiopharmaceutical Preparation and Administration

- Kit Preparation: Prepare Tc-99m mebrofenin by reconstituting a sterile kit of mebrofenin and stannous fluoride with a sterile solution of sodium pertechnetate (Tc-99m), following the manufacturer's instructions.
- Dose: The recommended intravenous dose for a normal adult patient (70 kg) with normal serum bilirubin levels (<1.5 mg/dL) is 2 to 5 mCi (74 to 185 MBq).^[9] For patients with elevated bilirubin, the dose may be increased to 3 to 10 mCi (111 to 370 MBq) to compensate for decreased hepatic uptake and increased renal clearance.^[9] A dose of approximately 200 MBq (5.41 mCi) has been used in some protocols.^[5]
- Administration: Administer the dose as an intravenous bolus injection.

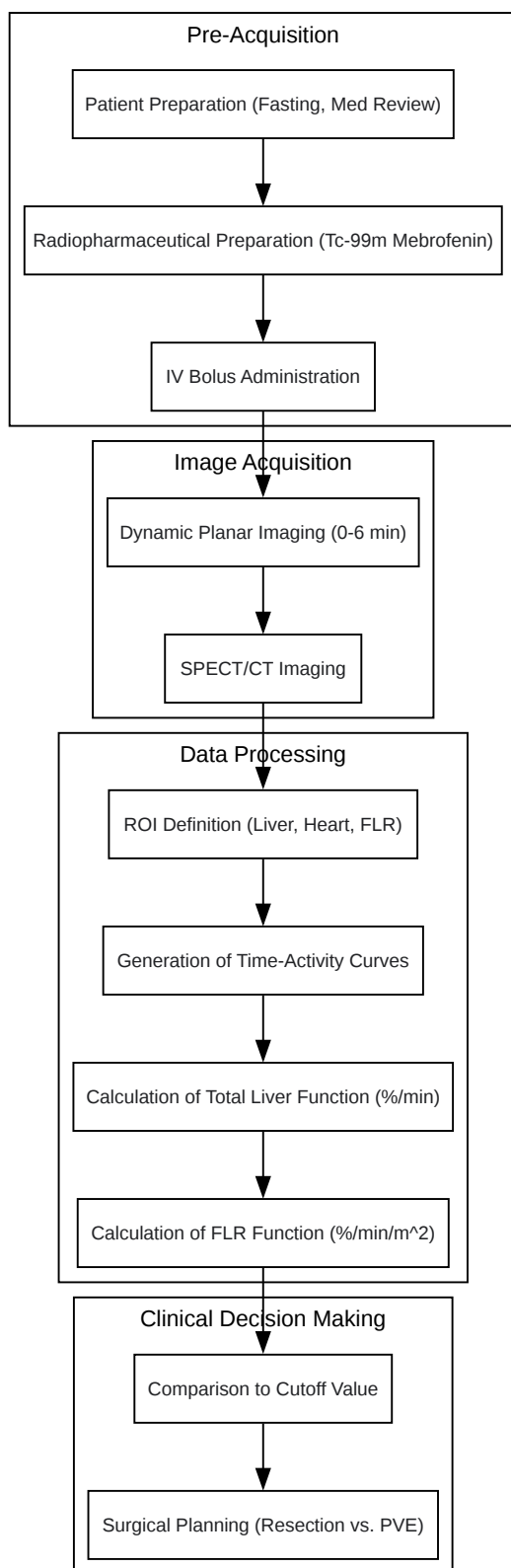
III. Image Acquisition

- Equipment: A large field-of-view gamma camera equipped with a low-energy, high-resolution (LEHR) collimator is required. A dual-head camera is recommended for simultaneous anterior and posterior acquisitions.^[6] SPECT/CT capability is essential for accurate anatomical localization and calculation of FLR-F.^[6]
- Dynamic Planar Imaging:
 - Start the dynamic acquisition immediately upon injection of the radiotracer.
 - Acquire a series of frames, for example, 36 frames of 10 seconds per frame, using a 128x128 matrix.^[5] This initial phase captures the blood pool clearance and early hepatic uptake.
- SPECT/CT Imaging:
 - Perform a SPECT acquisition centered on the peak of the hepatic time-activity curve, which typically occurs around 10-15 minutes post-injection.^{[6][9]}

- Acquisition parameters may include 60 projections of 8 seconds per projection with a 256x256 matrix.^[5]
- A low-dose CT scan is then acquired for attenuation correction and anatomical co-registration.

IV. Data Processing and Analysis

- Region of Interest (ROI) Definition:
 - On the dynamic planar images, draw ROIs over the entire liver, the heart (representing the blood pool), and a background region.
 - On the co-registered SPECT/CT images, delineate the total liver volume and the future liver remnant volume.
- Generation of Time-Activity Curves (TACs): Generate TACs for the liver and heart ROIs from the dynamic planar acquisition.
- Calculation of Mebrofenin Uptake Rate:
 - The hepatic mebrofenin uptake rate, also referred to as liver uptake rate or clearance rate, is calculated from the initial linear slope of the hepatic TAC, corrected for blood pool activity.
 - The total liver function is typically expressed in %/min.
- Calculation of FLR Function (FLR-F):
 - The FLR-F is calculated by multiplying the total liver function by the proportion of the FLR volume relative to the total liver volume, as determined from the SPECT/CT data.
 - FLR-F is often normalized to the body surface area (BSA) and expressed as %/min/m².^[3]
^[5]



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Figure 2: Experimental Workflow for Tc-99m Mebrofenin HBS in Liver Resection Planning.

Quantitative Data and Clinical Utility

The primary output of Tc-99m mebrofenin HBS in this context is the FLR-F, which has been shown to be a strong predictor of PHLF. A validated cutoff value is used to stratify patients into low-risk and high-risk categories for PHLF.

Predictive Value of Tc-99m Mebrofenin HBS for PHLF

Study/Parameter	Cutoff Value for FLR-F (%/min/m ²)	Population	AUC	Sensitivity	Specificity	Key Findings
General Validated Cutoff[4][5][8]	2.69 - 2.72	Patients with and without compromised liver parenchyma	-	-	-	A single cutoff value appears applicable to a broad range of patients.
Olthof et al. (2017)[14]	8.5%/min (not normalized to BSA)	Perihilar Cholangiocarcinoma	0.74	-	-	HBS was a better predictor of PHLF than liver volume (AUC 0.63).
Cieslak et al. (as cited in[3])	2.7	Major liver resection	-	-	-	Use of this cutoff for PVE decision-making was effective.
Bakos et al. (2024)[15][16]	2.72	Liver tumor resection	-	-	-	FLR filtration was a significant predictor of clinically relevant PHLF.

AUC: Area Under the Receiver Operating Characteristic Curve. A higher AUC indicates better predictive ability.

Correlation with Other Liver Function Tests

Tc-99m mebrofenin HBS has demonstrated a strong correlation with the indocyanine green (ICG) clearance test, another dynamic measure of liver function. One study reported a significant correlation ($r = 0.81$) between the 15-minute mebrofenin blood clearance rate and the 15-minute ICG clearance rate.[\[3\]](#)

Role in Portal Vein Embolization (PVE)

PVE is a procedure performed to induce hypertrophy of the FLR before a major hepatectomy, thereby reducing the risk of PHLF. Tc-99m mebrofenin HBS is instrumental in:

- **Patient Selection for PVE:** Patients with an insufficient FLR-F (below the established cutoff) are candidates for PVE, even if their FLR volume is deemed adequate.[\[3\]](#)
- **Assessing the Response to PVE:** HBS can be repeated after PVE to quantify the increase in FLR-F, ensuring that a sufficient functional reserve has been achieved before proceeding with the resection. A study showed that FLR-F gain after embolization was a significant predictor of PHLF.[\[7\]](#)

Considerations and Limitations

- **Hyperbilirubinemia:** High levels of bilirubin can competitively inhibit the uptake of mebrofenin by hepatocytes. However, mebrofenin is relatively resistant to this effect and can provide diagnostic quality images even with bilirubin levels of 20–30 mg/dL.[\[3\]](#)
- **Hypoalbuminemia:** Since albumin is the primary carrier protein for mebrofenin in the blood, low albumin levels can reduce its delivery to the liver and may lead to an underestimation of liver function.[\[3\]](#)
- **Standardization:** While guidelines exist, variations in acquisition and processing protocols between institutions can affect the results.[\[1\]](#)[\[13\]](#) Adherence to standardized procedures is crucial for multicenter studies and widespread clinical adoption.

Conclusion

Tc-99m mebrofenin hepatobiliary scintigraphy is a powerful and clinically validated tool for the functional assessment of the future liver remnant in patients undergoing major liver resection. By providing a quantitative measure of regional liver function, it surpasses the limitations of purely volumetric assessments and allows for a more accurate prediction of post-hepatectomy liver failure. The integration of Tc-99m mebrofenin HBS into the preoperative workup can significantly enhance patient safety by improving the selection of surgical candidates and guiding interventions such as portal vein embolization. For researchers and drug development professionals, Tc-99m mebrofenin serves as a valuable in vivo probe to study hepatocyte transporter function and the impact of liver disease or drug-induced liver injury on this critical physiological process.[11]

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